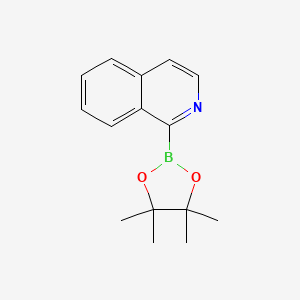
4-((3-Amino-5-((2,5-dimethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-Amino-5-((2,5-dimethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile is a complex organic compound that features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Amino-5-((2,5-dimethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile typically involves multiple steps. One common method includes the reaction of 2,5-dimethylbenzylamine with cyanuric chloride to form an intermediate, which is then reacted with 4-aminobenzonitrile under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dioxane and bases like sodium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. This method allows for the synthesis of the compound in less time and with higher purity compared to conventional methods .
Análisis De Reacciones Químicas
Types of Reactions
4-((3-Amino-5-((2,5-dimethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted triazine compounds .
Aplicaciones Científicas De Investigación
4-((3-Amino-5-((2,5-dimethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-((3-Amino-5-((2,5-dimethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5,6-dimethyl-1,2,4-triazine: Similar in structure but lacks the benzenecarbonitrile moiety.
2-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-1,3-thiazole: Contains a thiazole ring instead of a triazine ring.
Uniqueness
4-((3-Amino-5-((2,5-dimethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
205381-57-3 |
|---|---|
Fórmula molecular |
C19H18N6 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
4-[[4-amino-6-[(2,5-dimethylphenyl)methyl]-1,3,5-triazin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C19H18N6/c1-12-3-4-13(2)15(9-12)10-17-23-18(21)25-19(24-17)22-16-7-5-14(11-20)6-8-16/h3-9H,10H2,1-2H3,(H3,21,22,23,24,25) |
Clave InChI |
LLGOZABJJRJOAC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(2,5-Dimethylbenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13123642.png)

![Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B13123653.png)


![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)


![3,6,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123689.png)
![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)


